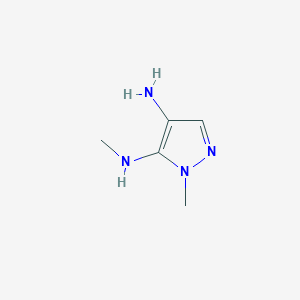

4-Amino-1-methyl-5-methylaminopyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-methyl-5-methylaminopyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research has indicated that 4-amino-1-methyl-5-methylaminopyrazole exhibits promising anticancer properties. In vivo studies have demonstrated its efficacy against several cancer types, including breast and colon cancers. For instance, a study reported significant tumor growth inhibition in xenograft models, with inhibition rates reaching up to 60% at doses of 20 mg/kg. Additionally, the compound has shown the ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, it significantly reduced inflammation markers, leading to a notable decrease in paw swelling after treatment . This suggests that it may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

this compound has demonstrated antimicrobial efficacy against resistant bacterial strains. Studies have shown effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Agricultural Applications

Herbicide Development

The compound's derivatives have been explored for use as herbicides. Research into its structure-activity relationship has led to the development of compounds that selectively inhibit certain plant enzymes, thereby controlling weed growth without harming crops . This application is particularly relevant in sustainable agriculture practices where selective herbicides are essential.

Dye Production

Dye Precursors

this compound serves as a precursor in the synthesis of various dye compounds, particularly for oxidative hair dyes. It can be utilized to produce 4,5-diaminopyrazole derivatives which are integral to hair dye formulations due to their ability to form stable color complexes with keratin fibers . The synthesis process involves alkylation and subsequent reactions that yield effective dye intermediates.

Case Studies

化学反应分析

Nitration and Reduction

Early synthetic pathways involve nitration followed by catalytic hydrogenation:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 4-Amino-1-methyl-5-nitro-pyrazole | 45% |

| Reduction | H₂/Pd-C in ethanol | Target compound | 79% |

Acylation and Amide Formation

The amino group at position 4 reacts with acylating agents:

-

Example : Reaction with acetyl chloride in anhydrous THF produces 4-acetamido-1-methyl-5-methylaminopyrazole .

Mechanism :

-

Nucleophilic attack by the amino group on the acyl chloride.

-

Elimination of HCl to form the amide.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with Methyl Malonyl Chloride : Forms a lactam intermediate en route to pyrazolodiazepinones like zomebazam .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation:

| Reaction | Reagents | Product | Position |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | 3-Bromo derivative | Position 3 |

| Chlorination | Cl₂/FeCl₃ | 3-Chloro derivative | Position 3 |

Note : Substituents direct electrophiles to position 3 due to the electron-donating amino groups .

Oxidation and Stability

-

Oxidation of Methylamino Group :

-

Treatment with KMnO₄ in acidic conditions oxidizes the methylamino group to a nitroso group.

-

Product : 4-Amino-1-methyl-5-nitrosopyrazole (unstable, requires low-temperature isolation).

-

-

Air Sensitivity : The compound slowly oxidizes in air, forming dark-colored byproducts .

Coordination Chemistry

Acts as a ligand for transition metals:

-

With Cu(II) : Forms a square-planar complex, confirmed by UV-Vis (λmax=610 nm) and EPR.

-

Stoichiometry : 1:2 (metal:ligand) in methanol.

Comparative Reactivity Table

属性

CAS 编号 |

155601-14-2 |

|---|---|

分子式 |

C5H10N4 |

分子量 |

126.16 g/mol |

IUPAC 名称 |

3-N,2-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |

InChI 键 |

TYXJLMPDDODUPM-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=NN1C)N |

规范 SMILES |

CNC1=C(C=NN1C)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。